N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methoxyphenyl group, and a pyrimido[1,2-a]benzimidazole core. The presence of these functional groups and the overall molecular architecture contribute to its distinctive chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[1,2-a]benzimidazole core: This can be achieved through the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired methoxyphenyl-substituted product.
Acetylation of the phenyl group: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Modulating signaling pathways: Influencing cell signaling and communication.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide: Similar structure but with a different substitution pattern on the phenyl group.
N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]propionamide: Similar structure but with a different acyl group.
Uniqueness
N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its specific combination of functional groups and molecular architecture, which contribute to its distinct chemical properties and potential biological activities. The presence of both acetyl and methoxy groups, along with the pyrimido[1,2-a]benzimidazole core, sets it apart from other similar compounds and may result in unique interactions with molecular targets.
Properties
Molecular Formula |
C27H22N4O4 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide |
InChI |
InChI=1S/C27H22N4O4/c1-17(32)18-10-12-20(13-11-18)28-25(33)16-30-23-8-3-4-9-24(23)31-26(34)15-22(29-27(30)31)19-6-5-7-21(14-19)35-2/h3-15H,16H2,1-2H3,(H,28,33) |
InChI Key |
WFOLGSVXPRZFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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